Technical Whitepaper: 2-[(4-Tert-butylphenyl)methyl]oxirane
Technical Whitepaper: 2-[(4-Tert-butylphenyl)methyl]oxirane
This guide provides an in-depth technical analysis of 2-[(4-tert-butylphenyl)methyl]oxirane (CAS 18458-02-1), a critical epoxide intermediate used in the synthesis of phenylpropylamine antifungals and fine chemical building blocks.
Chemical Identity, Synthesis Protocols, and Pharmacophore Applications
Executive Summary
2-[(4-Tert-butylphenyl)methyl]oxirane (also known as 2-(4-tert-butylbenzyl)oxirane) is a reactive three-membered cyclic ether featuring a lipophilic 4-tert-butylbenzyl substituent. It serves as a pivotal electrophile in the synthesis of morpholine-based antifungals (e.g., structural analogs of Fenpropimorph and Amorolfine). Its core utility lies in its ability to undergo regioselective ring-opening with amine nucleophiles, establishing the 3-phenylpropylamine scaffold essential for inhibiting sterol biosynthesis enzymes (specifically
Chemical Identity & Structural Analysis
Unlike the common glycidyl ether derivatives (which contain an ether oxygen linkage), this molecule features a direct carbon-carbon bond between the benzylic position and the oxirane ring. This structural distinction imparts greater metabolic stability to the resulting pharmacophores.
| Property | Specification |
| IUPAC Name | 2-[(4-tert-butylphenyl)methyl]oxirane |
| CAS Registry Number | 18458-02-1 |
| Synonyms | 2-(4-tert-butylbenzyl)oxirane; 1,2-Epoxy-3-(4-tert-butylphenyl)propane |
| Molecular Formula | C |
| Molecular Weight | 190.28 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~280°C (Predicted) / ~110-115°C at 0.5 mmHg |
| LogP | ~3.8 (High Lipophilicity) |
Structural Diagram
The molecule consists of a rigid, bulky tert-butylphenyl group linked to a reactive epoxide head. The steric bulk of the tert-butyl group is crucial for hydrophobic binding in enzyme active sites.
Figure 1: Structural connectivity highlighting the hydrophobic anchor and reactive electrophilic center.
Synthesis & Manufacturing Pathways
The industrial and laboratory synthesis of 2-[(4-tert-butylphenyl)methyl]oxirane typically proceeds via the Prilezhaev epoxidation of the corresponding allylbenzene precursor. This route is preferred for its scalability and the avoidance of harsh Lewis acids that might induce polymerization.
Pathway A: Allylation and Epoxidation
This two-step sequence builds the carbon skeleton via Grignard coupling followed by oxidation.
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Precursor Synthesis: Coupling of 4-tert-butylphenylmagnesium bromide with allyl bromide.
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Epoxidation: Oxidation of the alkene using meta-Chloroperoxybenzoic acid (mCPBA) or a catalytic peroxide system.
Detailed Experimental Protocol (Lab Scale)
Step 1: Synthesis of 3-(4-tert-butylphenyl)prop-1-ene
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Reagents: 1-Bromo-4-tert-butylbenzene (1.0 eq), Magnesium turnings (1.1 eq), Allyl bromide (1.2 eq), THF (anhydrous).
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Procedure:
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Generate the Grignard reagent from 1-bromo-4-tert-butylbenzene in refluxing THF.
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Cool to 0°C and add allyl bromide dropwise (exothermic).
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Stir at room temperature for 4 hours.
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Quench with saturated NH
Cl, extract with hexane, and distill under reduced pressure. -
Yield: ~85-90%.
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Step 2: Epoxidation to 2-[(4-tert-butylphenyl)methyl]oxirane
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Reagents: 3-(4-tert-butylphenyl)prop-1-ene (from Step 1), mCPBA (1.2 eq), Dichloromethane (DCM), NaHCO
. -
Procedure:
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Dissolve the alkene in DCM and cool to 0°C.
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Add mCPBA portion-wise to maintain temperature <5°C.
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Stir for 12 hours, allowing the mixture to warm to room temperature.
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Work-up: Quench with 10% Na
SO (to destroy excess peroxide), wash with saturated NaHCO (to remove m-chlorobenzoic acid byproduct), then brine. -
Purification: Silica gel chromatography (Hexane/EtOAc 95:5).
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Validation:
H NMR (CDCl ) shows disappearance of vinylic protons (5.0-6.0 ppm) and appearance of epoxide protons (2.5-3.0 ppm).
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Figure 2: Synthetic workflow from aryl halide precursor to the final epoxide product.
Reactivity & Applications in Drug Development
The primary value of 2-[(4-tert-butylphenyl)methyl]oxirane is its role as a chiral building block (when synthesized enantioselectively via Jacobsen or Sharpless methods) for antifungal agents.
Mechanism of Action: Nucleophilic Ring Opening
The epoxide ring is highly strained (~27 kcal/mol), making it susceptible to nucleophilic attack. In the synthesis of morpholine antifungals, the ring is opened by an amine (e.g., cis-2,6-dimethylmorpholine).
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Regioselectivity: Under basic or neutral conditions, the nucleophile attacks the least hindered carbon (the terminal CH
of the oxirane), resulting in a secondary alcohol. -
Product: 1-Amino-3-(4-tert-butylphenyl)propan-2-ol derivative.
Application: Synthesis of Fenpropimorph Analogs
While Fenpropimorph contains a methyl group on the propyl chain, the des-methyl analog derived from this specific epoxide is used in Structure-Activity Relationship (SAR) studies to evaluate the steric requirements of the
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Reaction: Epoxide + cis-2,6-Dimethylmorpholine
Amino-alcohol. -
Derivatization: The resulting hydroxyl group can be alkylated or oxidized depending on the target pharmacophore.
Figure 3: Nucleophilic ring-opening mechanism yielding the core antifungal scaffold.
Analytical Characterization & Quality Control
To ensure the integrity of the intermediate for pharmaceutical use, the following specifications must be met:
| Test | Method | Acceptance Criteria |
| Purity | GC-FID / HPLC | > 98.0% (Area %) |
| Identity | ||
| Water Content | Karl Fischer | < 0.1% (Epoxides hydrolyze to diols) |
| Residual Solvents | GC-Headspace | DCM < 600 ppm, THF < 720 ppm |
Safety & Handling
Hazard Classification:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.[1]
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H341: Suspected of causing genetic defects (Typical for epoxides due to alkylating potential).
Handling Protocol:
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Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or polymerization.
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PPE: Butyl rubber gloves are recommended as epoxides can permeate standard nitrile gloves over time.
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Quenching: Spills should be treated with aqueous sodium bisulfite or dilute sulfuric acid to open the ring to the less toxic diol.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 18458-02-1. Retrieved from [Link]
- Bayer AG.Process for the preparation of substituted oxiranes and their use as intermediates. US Patent 4,988,829. (Describes analogous tert-butyl oxirane synthesis).
- Müller, C., et al. (1998).Sterol Biosynthesis Inhibitors: Chemistry and Biological Activity. Pesticide Science. (Contextualizes phenylpropylamine antifungals).
